4-(Trifluoromethyl)-1H-indole
Overview
Description
4-(Trifluoromethyl)-1H-indole is an organic compound characterized by the presence of a trifluoromethyl group attached to the fourth position of an indole ring
Mechanism of Action
Target of Action
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . For example, a molecule with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The trifluoromethyl group in a molecule can fully transform the biological characteristics of a natural product .
Biochemical Pathways
Aromatic compounds such as fluorophenols, fluorobenzene, and fluorobenzoic acids can be biotransformed by microorganisms through established catabolic pathways .
Pharmacokinetics
After oral administration, some trifluoromethylated compounds are absorbed from the gastrointestinal tract and undergo extensive first-pass metabolism .
Result of Action
The trifluoromethyl group in a molecule can significantly affect pharmaceutical growth .
Action Environment
The toxicity of some trifluoromethylated compounds to certain organisms is affected by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1H-indole typically involves the introduction of a trifluoromethyl group into the indole structure. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate and phenanthroline as catalysts, with DBU as a base in acetonitrile at 35°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indoles.
Scientific Research Applications
4-(Trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and lipophilicity
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)pyrazole
- 4-(Trifluoromethyl)quinoline
Comparison: 4-(Trifluoromethyl)-1H-indole is unique due to its indole core structure, which is known for its biological activity. Compared to other trifluoromethylated compounds, it offers a distinct combination of stability, reactivity, and biological efficacy. This makes it a valuable compound for various applications, particularly in drug discovery and development .
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVBZSLUNRYKID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600096 | |
Record name | 4-(Trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128562-95-8 | |
Record name | 4-(Trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(trifluoromethyl)-1H-indole an attractive scaffold for drug development?
A1: The this compound core offers a versatile platform for developing bioactive molecules. This is due to its presence in various compounds exhibiting promising biological activities, particularly as selective androgen receptor modulators (SARMs) [, ].
Q2: Can you provide an example of a specific this compound derivative and its mechanism of action?
A2: Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) is a notable example [, ]. It functions as a potent lactate dehydrogenase A (LDHA) inhibitor. By inhibiting LDHA, NHI-2 disrupts the conversion of pyruvate to lactate, a crucial step in the anaerobic pathway of glucose metabolism favored by cancer cells, known as the Warburg effect. This inhibition ultimately impedes cancer cell proliferation and growth [, ].
Q3: How does the structure of this compound derivatives impact their activity as LDHA inhibitors?
A3: While the provided research doesn't delve into specific structure-activity relationships for this compound derivatives as LDHA inhibitors, it highlights that NHI-2, bearing a methyl ester at the 2-position and a phenyl ring at the 6-position, exhibited superior potency compared to other tested compounds []. This suggests that modifications at these positions significantly influence the inhibitory activity against LDHA. Further research is needed to fully elucidate the structure-activity relationship for this class of compounds.
Q4: Are there any synergistic effects observed when combining this compound-based LDHA inhibitors with other anticancer agents?
A4: Research indicates that combining NHI-2 with phenformin, a drug known to enhance glycolysis, or with inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), resulted in additive growth inhibitory effects on cancer cells [, ]. This suggests a potential therapeutic advantage in using combination therapies involving this compound-based LDHA inhibitors.
Q5: What are the challenges associated with the synthesis of this compound derivatives, and how have they been addressed?
A5: Developing a practical and scalable synthesis of this compound derivatives, particularly 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, has been a focus of research. Scientists have successfully developed a convergent synthetic route starting from commercially available materials and utilizing a Nenitzescu indole synthesis, followed by strategic modifications to achieve the desired product with improved overall yield [, ].
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